N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2219371-30-7 . It has a molecular weight of 268.19 . The IUPAC name for this compound is N-methyl-N-((5-methyloxazol-4-yl)methyl)pyrrolidin-3-amine dihydrochloride . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of oxazole derivatives, which includes our compound of interest, has been a topic of interest in medicinal chemistry . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Various methods for the synthesis of oxazoles have been developed, including direct arylation of oxazoles with high regioselectivity .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives have been extensively studied . For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 268.19 .Scientific Research Applications
Transformation into Irreversible Monoamine Oxidase-B Inactivators
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride, through its analogs, has been researched for transforming heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators. The process involves N-methylation, which stabilizes the enzyme adduct, thereby preventing free rotation and hindering the sp3-orbital containing the nitrogen nonbonded electrons from being trans to the active site amino acid leaving group. This research contributes to understanding the chemical modifications that can convert reversible inhibitors into irreversible ones, providing insights into drug development for diseases related to MAO-B, such as Parkinson's disease (C. Ding, R. Silverman, 1993).
Synthesis of Key Intermediates in Antibiotic Development
Another application involves the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This research delineates a practical, efficient, and stereoselective process for its preparation, underscoring the compound's significance in the development of veterinary antibiotics (T. Fleck, W. Mcwhorter, Richard N DeKam, B. A. Pearlman, 2003).
Tuberculostatic Activity
The compound's derivatives have been synthesized and assessed for their tuberculostatic activity against Mycobacterium tuberculosis. This research offers a foundation for the structure–activity relationship analysis of these compounds, contributing to tuberculosis treatment strategies (A. Bogdanowicz, H. Foks, K. Gobis, E. AUGUSTYNOWICZ-KOPEĆ, 2012).
Safety and Hazards
Future Directions
The future directions for the study of “N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities . Given the wide range of activities exhibited by oxazole derivatives , these compounds could be valuable for the development of new therapeutic agents.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHCKQFAUTDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(C)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.